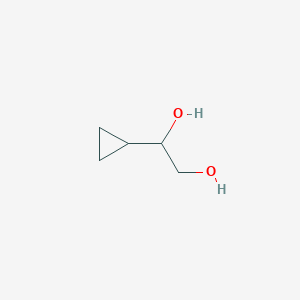
3-O-β-D- glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane is a type of dammarane glycoside, a class of compounds commonly found in ginseng. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
作用機序
Target of Action
It is known that similar compounds, such as ginsenosides, often interact with various types of cells, including cancer cells .
Mode of Action
It is known that similar compounds often exert their effects by interacting with cellular receptors or enzymes, leading to changes in cell signaling pathways .
Biochemical Pathways
Similar compounds are known to affect various cellular pathways, often leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds are often absorbed in the digestive tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that similar compounds often have anti-cancer effects, inhibiting or preventing the growth of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane typically involves the glycosylation of dammarane-type triterpenoids. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer glucose moieties to the hydroxyl groups of dammarane . This process can be optimized by adjusting the reaction conditions such as pH, temperature, and the concentration of substrates and enzymes.
Industrial Production Methods
Industrial production of dammarane glycosides often involves the extraction and purification from natural sources like ginseng. The process includes steps such as solvent extraction, chromatography, and crystallization to isolate and purify the desired compound .
化学反応の分析
Types of Reactions
3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities.
Industry: Used in the development of health supplements and functional foods
類似化合物との比較
Similar Compounds
Ginsenoside Rb1: Another dammarane glycoside with similar biological activities.
Ginsenoside Rg3: Known for its anticancer properties.
Ginsenoside Rh2: Studied for its anti-inflammatory and anticancer effects
Uniqueness
3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane is unique due to its specific glycosylation pattern, which can influence its bioavailability and biological activity. Its multiple hydroxyl groups allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
1370040-12-2 |
|---|---|
分子式 |
C36H64O9 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



